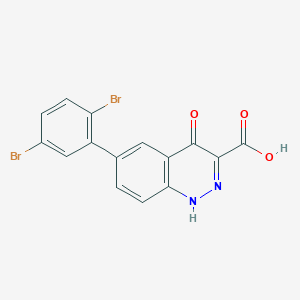

6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic carboxylic acid derivative belonging to the cinnoline class. Structurally, it features a cinnoline core substituted with a 2,5-dibromophenyl group at position 6 and a carboxylic acid moiety at position 2. This compound is part of a broader series of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives designed as isosteric analogs of quinolones, a class of synthetic antibacterial agents . The 2,5-dibromophenyl substituent introduces steric bulk and electron-withdrawing effects, which influence physicochemical properties (e.g., lipophilicity, acidity) and biological activity. Studies highlight its synthesis via cyclization reactions involving thionyl chloride and titanium tetrachloride, similar to related derivatives .

Properties

Molecular Formula |

C15H8Br2N2O3 |

|---|---|

Molecular Weight |

424.04 g/mol |

IUPAC Name |

6-(2,5-dibromophenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |

InChI |

InChI=1S/C15H8Br2N2O3/c16-8-2-3-11(17)9(6-8)7-1-4-12-10(5-7)14(20)13(15(21)22)19-18-12/h1-6H,(H,18,20)(H,21,22) |

InChI Key |

YHRFNDRYFKRJBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=C(C=CC(=C3)Br)Br)C(=O)C(=NN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Cinnoline Core: The cinnoline core is formed through a cyclization reaction, often involving the condensation of an appropriate hydrazine derivative with a diketone or a similar compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify the bromine atoms or other functional groups.

Substitution: The bromine atoms in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives, while substitution reactions can introduce a wide variety of functional groups into the phenyl ring.

Scientific Research Applications

6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but common pathways include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a disruption of metabolic processes.

DNA Interaction: It may interact with DNA, leading to changes in gene expression or DNA damage.

Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key parameters such as log P (lipophilicity) and pKa (acidity) differentiate this compound from structurally related analogs:

- Acidity (pKa): The electron-withdrawing bromine atoms lower the pKa of the carboxylic acid group (~3.5–4.0), favoring ionization at physiological pH and improving solubility in aqueous environments .

Antibacterial Activity

The compound’s antibacterial profile is influenced by its structural features:

- Gram-Positive Activity: The dichlorobenzyl or dibromophenyl substituents enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values comparable to first-generation quinolones like nalidixic acid (MIC range: 8–32 µg/mL) .

- Gram-Negative Activity: Less potent against Gram-negative strains (e.g., E. coli), likely due to reduced penetration through outer membranes .

- Mechanism: Like quinolones, it likely inhibits DNA gyrase, but the cinnoline scaffold may alter binding kinetics compared to the quinoline core .

Key Research Findings

- Synthesis: The compound is synthesized via cyclization of 2-(phenylhydrazono)malonic acid derivatives using thionyl chloride and titanium tetrachloride, followed by bromination .

- Crystallography: X-ray diffraction of related analogs confirms a planar, dipolar structure in the solid state, facilitating stacking interactions with biological targets .

- Toxicity: Preliminary data suggest low acute toxicity (LD50 > 500 mg/kg in rodents), similar to early quinolones .

Biological Activity

6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a complex organic compound belonging to the cinnoline family. Its unique structure, characterized by a dibromophenyl group and a carboxylic acid functional group, positions it as a subject of interest in various biological studies, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is with a molecular weight of 424.04 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H8Br2N2O3 |

| Molecular Weight | 424.04 g/mol |

| IUPAC Name | 6-(2,5-dibromophenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |

| InChI | InChI=1S/C15H8Br2N2O3/c16-8-2-3-11(17)9(6-8)7-1-4-12-10(5-7)14(20)13(15(21)22)19-18-12/h1-6H,(H,18,20)(H,21,22) |

| InChI Key | YHRFNDRYFKRJBV-UHFFFAOYSA-N |

The biological activity of 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.

DNA Interaction : It can interact with DNA molecules, leading to alterations in gene expression or DNA damage.

Signal Transduction Pathways : The compound may affect various signal transduction pathways that regulate cellular functions and responses.

Antimicrobial Activity

Research indicates that derivatives of cinnoline compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds were reported between 1 to 50 µg/mL against these pathogens .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid possess anticancer properties. For example, the MTT assay has been used to evaluate the effects on the MCF-7 breast cancer cell line. Compounds with similar structures showed significant cytotoxicity compared to standard treatments like Doxorubicin .

Anti-inflammatory Effects

The compound has potential anti-inflammatory effects as indicated by its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell lines exposed to lipopolysaccharides (LPS). This suggests a mechanism where the compound could modulate inflammatory responses in vivo .

Case Studies

Several studies have explored the biological activities of related compounds:

- Antimicrobial Efficacy : A study on 1-ethyl/benzyl derivatives demonstrated significant antibacterial activity with an ED50 against E. coli ranging from 50 to 160 mg/kg .

- Anticancer Activity : Research on quinoline derivatives highlighted strong anticancer effects against the MCF-7 cell line using MTT assays. Compounds demonstrated varying degrees of cytotoxicity compared to established drugs .

- Inflammation Models : In vivo models showed that certain derivatives could significantly reduce symptoms in LPS-induced acute lung injury models, indicating their potential therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.